molecular formula C17H19N5O B12241930 1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine

1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine

Cat. No.: B12241930
M. Wt: 309.4 g/mol
InChI Key: WVLPPALNSMTKLE-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine is a compound that combines a piperazine ring with a pyrazolo[1,5-a]pyrimidine moiety. This structure is significant due to its potential biological activities and applications in medicinal chemistry. The piperazine ring is a common feature in many bioactive molecules, contributing to the compound’s pharmacokinetic properties and its ability to interact with biological targets .

Preparation Methods

The synthesis of 1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and its subsequent attachment to the piperazine ring. One common method involves the Suzuki coupling reaction between pyrazolo[1,5-a]pyridin-4-yl trifluoromethanesulfonate and a boronic acid derivative, followed by further functionalization to introduce the piperazine moiety . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazine involves its interaction with specific molecular targets, such as protein kinases or receptors. The pyrazolo[1,5-a]pyrimidine moiety is known to bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects . The piperazine ring may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

5-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H19N5O/c1-23-15-4-2-3-14(13-15)20-9-11-21(12-10-20)16-6-8-22-17(19-16)5-7-18-22/h2-8,13H,9-12H2,1H3

InChI Key

WVLPPALNSMTKLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=CC=NN4C=C3

Origin of Product

United States

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